molecular formula C17H13N3O B5215701 8-methyl-3-oxo-4,5,6,11-tetrahydro-3H-pyrido[3,2-a]carbazole-2-carbonitrile

8-methyl-3-oxo-4,5,6,11-tetrahydro-3H-pyrido[3,2-a]carbazole-2-carbonitrile

Cat. No. B5215701
M. Wt: 275.30 g/mol
InChI Key: JFRNDHLRVAYPEK-UHFFFAOYSA-N
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Description

8-methyl-3-oxo-4,5,6,11-tetrahydro-3H-pyrido[3,2-a]carbazole-2-carbonitrile is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

8-methyl-3-oxo-4,5,6,11-tetrahydro-3H-pyrido[3,2-a]carbazole-2-carbonitrile has shown promising results in various scientific research applications. One of the most significant applications is in the field of cancer research, where this compound has been found to exhibit potent anti-cancer activity against various cancer cell lines. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 8-methyl-3-oxo-4,5,6,11-tetrahydro-3H-pyrido[3,2-a]carbazole-2-carbonitrile is not fully understood. However, it has been suggested that the compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, 8-methyl-3-oxo-4,5,6,11-tetrahydro-3H-pyrido[3,2-a]carbazole-2-carbonitrile has been shown to have other biochemical and physiological effects. It has been found to exhibit anti-inflammatory and antioxidant activity, which may be beneficial in the treatment of various inflammatory and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-methyl-3-oxo-4,5,6,11-tetrahydro-3H-pyrido[3,2-a]carbazole-2-carbonitrile in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new anti-cancer drugs. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research and development of 8-methyl-3-oxo-4,5,6,11-tetrahydro-3H-pyrido[3,2-a]carbazole-2-carbonitrile. One area of focus is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of interest is the investigation of the compound's potential use in the treatment of other diseases beyond cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 8-methyl-3-oxo-4,5,6,11-tetrahydro-3H-pyrido[3,2-a]carbazole-2-carbonitrile involves a multi-step process that starts with the condensation of 2-aminobenzonitrile and ethyl acetoacetate to form 2-ethyl-4-methyl-1H-pyrrole-3-carbonitrile. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to yield the final product.

properties

IUPAC Name

8-methyl-3-oxo-4,5,6,11-tetrahydropyrido[3,2-a]carbazole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-9-2-4-14-12(6-9)11-3-5-15-13(16(11)19-14)7-10(8-18)17(21)20-15/h2,4,6-7,19H,3,5H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRNDHLRVAYPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCC4=C3C=C(C(=O)N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-3-oxo-4,5,6,11-tetrahydropyrido[3,2-a]carbazole-2-carbonitrile

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